molecular formula C20H24N4 B1321275 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine CAS No. 337910-17-5

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine

货号: B1321275
CAS 编号: 337910-17-5
分子量: 320.4 g/mol
InChI 键: XNNFBBLTVHCALP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a dihydroquinazolinamine core.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with a suitable quinazoline derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

化学反应分析

Types of Reactions

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives from oxidation, reduced quinazoline compounds from reduction, and halogenated piperidine derivatives from substitution reactions .

科学研究应用

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. In a study evaluating quinazolinone derivatives, several compounds showed potent inhibitory activities against multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2 . The mechanism involves acting as ATP non-competitive inhibitors, making them potential candidates for cancer therapy.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that related quinazoline derivatives can inhibit enzymes like monoamine oxidase (MAO), which are involved in neurodegenerative diseases . This inhibition may lead to increased levels of neurotransmitters, offering therapeutic benefits for conditions such as depression and Alzheimer's disease.

Antimicrobial Properties

Compounds with a similar structure have also been evaluated for antimicrobial effects. The incorporation of heterocycles like quinazolines has been linked to enhanced antibacterial and antifungal activities . This suggests that 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine may possess similar properties worth exploring.

Case Study 1: Inhibition of Cancer Cell Lines

A series of experiments tested various quinazoline derivatives against human breast adenocarcinoma (MCF-7) cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better efficacy against cancer cells .

Case Study 2: Neuroprotective Mechanism

In a study focused on neuroprotective agents, compounds similar to the one were assessed for their ability to inhibit MAO-B and cholinesterase activities. The findings revealed that certain derivatives could reduce neurodegeneration markers in vitro, indicating potential for treating neurodegenerative diseases .

作用机制

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurological disorders .

相似化合物的比较

Similar Compounds

Uniqueness

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its benzylpiperidine moiety and dihydroquinazolinamine core provide a unique scaffold for further chemical modifications and optimization for therapeutic use .

生物活性

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a benzylpiperidine moiety and a dihydroquinazolinamine core, suggests possible interactions with various biological targets, particularly in the context of neurological disorders and enzyme inhibition.

The molecular formula of this compound is C20_{20}H24_{24}N4_{4}, with a molar mass of 320.43 g/mol. The compound's unique structure allows for diverse chemical modifications that may enhance its biological activity.

Research indicates that this compound acts primarily as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases acetylcholine levels in the brain, which is crucial for cognitive function and memory enhancement. This mechanism positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and other cognitive disorders.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • Acetylcholinesterase : It shows significant inhibition, which is essential for enhancing cholinergic transmission in the brain.
  • Monoamine Oxidase (MAO) : Preliminary studies suggest potential MAO inhibitory activity, which can influence mood and cognitive functions by modulating neurotransmitter levels .

Anticancer Properties

Recent investigations have explored the antiproliferative effects of related compounds derived from similar structural frameworks. For instance, compounds with benzylpiperidine fragments have demonstrated notable activity against various cancer cell lines, including breast and ovarian cancers. The IC50_{50} values for these compounds ranged from 19.9 to 75.3 µM, indicating moderate to strong anticancer potential .

Comparative Analysis with Similar Compounds

To better understand the pharmacological profile of this compound, it is useful to compare it with established acetylcholinesterase inhibitors:

CompoundMechanism of ActionIC50_{50} (µM)Notes
DonepezilAcetylcholinesterase Inhibitor0.5 - 10Widely used in Alzheimer's treatment
RivastigmineAcetylcholinesterase Inhibitor0.5 - 5Reversible inhibitor
GalantamineAcetylcholinesterase Inhibitor0.1 - 10Also has nicotinic receptor activity
This compound Acetylcholinesterase Inhibitor Varied; under investigation Potential for modification and optimization

Case Studies and Research Findings

A study conducted on related compounds indicated that modifications to the benzylpiperidine structure could enhance binding affinity to target receptors. This suggests that further research on this compound could yield derivatives with improved efficacy and selectivity against specific biological targets .

Additionally, molecular docking studies have been performed to predict the binding modes of this compound within the active sites of target enzymes. These studies help to elucidate how structural changes can impact biological activity and inform future synthetic efforts aimed at optimizing therapeutic properties .

属性

IUPAC Name

3-(1-benzylpiperidin-4-yl)-4H-quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c21-20-22-19-9-5-4-8-17(19)15-24(20)18-10-12-23(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFBBLTVHCALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3N=C2N)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337910-17-5
Record name 3-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10.0 g (33.85 mmol) of N-[(2-aminophenyl)methyl]-1-(phenylmethyl)-4-piperidineamine in 150 ml of anhydrous ethanol was combined with 4.0 g (37.76 mmol) of bromocyanogen added batchwise. The mixture was left to stand overnight at ambient temperature, the ethanol was eliminated in vacuo and the residue was distributed between dichloromethane and 1N sodium hydroxide solution. After working up in the conventional way, 9.3 g (86% of theoretical) of colourless crystals were obtained, Rf 0.4 (El D), which were further processed without any additional purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。